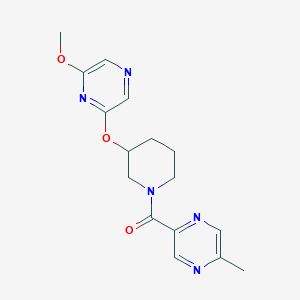

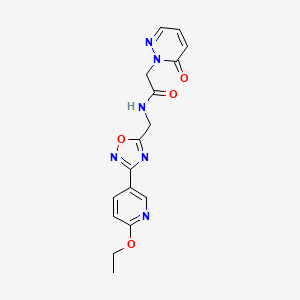

![molecular formula C15H16ClN3S B2496802 6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride CAS No. 1216430-26-0](/img/structure/B2496802.png)

6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride" represents a specific chemical compound within the broader class of thieno[2,3-d]pyrimidines. Thieno[2,3-d]pyrimidines are important pharmacophores due to their diverse biological activities and are synthesized through various synthetic strategies, often involving multi-component reactions for efficiency and step economy (Shi et al., 2018).

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines typically involves catalytic multi-component reactions, which have been developed to enhance the step economy and environmental sustainability of the process. One notable approach is a catalytic four-component reaction that allows for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones directly from ketones, ethyl cyanoacetate, elemental sulfur, and formamide, significantly streamlining the synthesis process and minimizing the environmental impact (Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidines is characterized by the presence of a thieno[2,3-d]pyrimidine core, which can be modified at various positions to alter the compound's physical, chemical, and biological properties. X-ray crystallography and density functional theory (DFT) studies have provided detailed insights into the bond lengths, bond angles, and overall geometry of these molecules, aiding in the understanding of their reactivity and interaction with biological targets (Huang et al., 2020).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidines undergo various chemical reactions, enabling the synthesis of a wide range of derivatives with diverse biological activities. These reactions include cyclization, chlorination, amination, and reactions with different reagents such as formamidines and hydrazines, allowing for the introduction of various functional groups into the thieno[2,3-d]pyrimidine scaffold (Wagner et al., 1993).

Physical Properties Analysis

The physical properties of thieno[2,3-d]pyrimidines, such as solubility, melting point, and crystalline structure, are influenced by the specific substituents on the thieno[2,3-d]pyrimidine core. These properties are crucial for determining the compound's suitability for pharmaceutical applications, including its bioavailability and stability (Guillon et al., 2013).

Chemical Properties Analysis

The chemical properties of thieno[2,3-d]pyrimidines, including reactivity, stability, and interactions with biological targets, are determined by the molecular structure and the nature of the substituents. The presence of functional groups such as amino, ethyl, and halide substituents plays a significant role in the compound's ability to interact with enzymes and receptors, influencing its biological activity and potential as a therapeutic agent (Gangjee et al., 2009).

Scientific Research Applications

Synthesis and Chemical Properties

6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride is a compound of interest due to its structural complexity and potential utility in various chemical and pharmaceutical applications. Research has focused on synthesizing related thieno[2,3-d]pyrimidine derivatives and exploring their chemical properties and reactions. For instance, the synthesis of thieno[2,3-d]pyrimidines involves key steps such as cyclization reactions, which are essential for creating the core pyrimidine ring system. The ability to modify the thieno[2,3-d]pyrimidine scaffold by introducing different substituents allows for the exploration of a wide range of chemical properties and reactivities. This flexibility makes it a valuable target for synthesis and study in medicinal chemistry and materials science.

Pharmacological Applications

While the specific pharmacological applications of this compound were not detailed in the provided literature, thieno[2,3-d]pyrimidine derivatives, in general, have shown potential in various therapeutic areas. These compounds have been evaluated for their antimicrobial, anti-inflammatory, and analgesic activities. The structural diversity of thieno[2,3-d]pyrimidine derivatives enables the exploration of their interactions with biological targets, leading to the identification of compounds with significant pharmacological effects. Research in this area focuses on understanding the structure-activity relationships (SAR) to optimize the therapeutic potential of thieno[2,3-d]pyrimidine compounds.

Optical and Material Science Applications

The thieno[2,3-d]pyrimidine core is also of interest in the field of material science, particularly in the development of nonlinear optical (NLO) materials. These materials are critical for various applications, including optical switching, modulation, and telecommunications. The electronic properties of thieno[2,3-d]pyrimidine derivatives, such as their ability to donate and accept electrons, make them suitable candidates for NLO applications. Research in this area aims to synthesize and characterize thieno[2,3-d]pyrimidine derivatives with optimal NLO properties, contributing to advancements in optical and electronic technologies.

References (Sources)

- Synthesis and reactions of some new heterocyclic compounds containing cycloalka(e)thieno[2,3-b]pyridine moiety (Al‐Sehemi & Bakhite, 2005).

- Synthesis of 4-chlorothieno[3,2-d]pyrimidine (Cai Dejiao, 2011).

- New thiazolo[5,4-d]pyrimidines with molluscicidal properties (El-bayouki & Basyouni, 1988).

- On the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with some alkyl mono- and di-halides: synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moiety (Sirakanyan et al., 2015).

Future Directions

The future directions for “6-ethyl-N-(p-tolyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride” and similar compounds could involve designing new thieno pyrimidin-4-amines with improved potency and acceptable pharmacokinetics to warrant in vivo evaluation . Additionally, the application of bicyclic and tricyclic cage-based compounds with a wide spectrum of approved pharmaceutical activities in medicinal chemistry has become more significant .

Mechanism of Action

Target of Action

Similar compounds such as thieno[2,3-d]pyrimidin-4-ones have been reported to have significant antimycobacterial activity against mycobacterium tuberculosis .

Mode of Action

It can be inferred from related compounds that it may interact with its targets, leading to changes that result in antimycobacterial activity .

Biochemical Pathways

Related compounds have been associated with the production of reactive oxygen species (ros) and other free radicals, which can increase dramatically under cellular damage .

Pharmacokinetics

The presence of a bromine atom in similar compounds seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .

Result of Action

Related compounds have demonstrated high toxicity toward human leukemia hl-60, cervix carcinoma kb3-1, and colon carcinoma hct116 cells .

Action Environment

The synthesis of similar compounds has been reported to be performed without an excess of the reagents and solvent under optimized conditions .

properties

IUPAC Name |

6-ethyl-N-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3S.ClH/c1-3-12-8-13-14(16-9-17-15(13)19-12)18-11-6-4-10(2)5-7-11;/h4-9H,3H2,1-2H3,(H,16,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVLWEVXLNMPLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(N=CN=C2S1)NC3=CC=C(C=C3)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

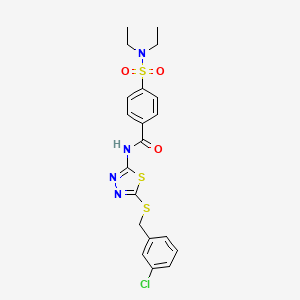

![Methyl 2-[(2-chlorophenyl)sulfamoyl]benzoate](/img/structure/B2496719.png)

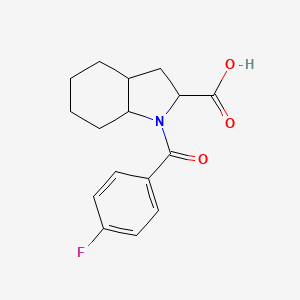

![N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2496725.png)

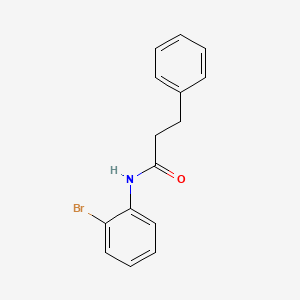

![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B2496726.png)

![5-allyl-N-(3-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2496731.png)

![5-(Furan-2-yl(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2496741.png)